molecular formula C24H30ClN7O4S B570406 爱多沙班-d6 CAS No. 1304701-57-2

爱多沙班-d6

货号 B570406
CAS 编号: 1304701-57-2
分子量: 554.096
InChI 键: HGVDHZBSSITLCT-KUPMTGFDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Edoxaban-d6 is a derivative of edoxaban , which is an oral anticoagulant. It belongs to the class of direct oral factor Xa inhibitors . Edoxaban-d6 is used for the prevention and treatment of venous thromboembolism (VTE) , including deep vein thrombosis (DVT) and pulmonary embolism (PE). It is also indicated for the prevention of ischemic stroke and systemic embolism in patients with non-valvular atrial fibrillation (AF) .

科学研究应用

Anticoagulation Therapy

Edoxaban is a factor Xa inhibitor that is administered once daily . It quickly reaches peak plasma concentrations in 1.5 hours, has a half-life of 10–14 hours, and exhibits highly selective, competitive, concentration-dependent inhibition of human factor Xa . Given the limitations with long-term warfarin therapy, once-daily edoxaban may provide a convenient long-term alternative for patients .

Stroke Prevention

Edoxaban is recommended for the prevention of stroke in patients with atrial fibrillation . The anticoagulant activity of edoxaban is not affected by food intake or ethnicity .

Venous Thromboembolism Treatment

Edoxaban is used for the prevention and treatment of venous thromboembolism (VTE), including deep vein thrombosis (DVT) and pulmonary embolism (PE) . The rate of major bleeding with edoxaban in the setting of venous thromboembolism has been estimated to be approximately 6.5% per year .

Atrial Fibrillation Management

Edoxaban is used in the management of atrial fibrillation, the most prevalent cardiac arrhythmia . The rate of major bleeding with edoxaban in the setting of atrial fibrillation has been estimated to be approximately 2.3% per year .

Quantification Standard

Edoxaban-d6 is intended for use as an internal standard for the quantification of edoxaban by GC- or LC-MS .

Antioxidant Effects

Edoxaban, an activated blood coagulation factor Xa (FXa) inhibitor, ameliorates kidney disease by suppressing inflammation and tissue fibrosis in animal models . It also suppresses oxidative stress induced by FXa .

作用机制

Target of Action

Edoxaban-d6, like its parent compound Edoxaban, is a selective inhibitor of Factor Xa , a key protein in the coagulation cascade . Factor Xa plays a crucial role in blood clot formation, and by inhibiting it, Edoxaban-d6 prevents the formation of blood clots .

Mode of Action

Edoxaban-d6 works by selectively and competitively inhibiting Factor Xa in a concentration-dependent manner . By inhibiting Factor Xa, Edoxaban-d6 prevents the stepwise amplification of protein factors needed to form blood clots . This inhibition disrupts the coagulation cascade, thereby preventing the formation of thrombin, a key enzyme in the formation of fibrin clots .

Biochemical Pathways

The primary biochemical pathway affected by Edoxaban-d6 is the coagulation cascade . By inhibiting Factor Xa, Edoxaban-d6 disrupts the conversion of prothrombin into thrombin, a critical step in the coagulation cascade . This disruption prevents the formation of fibrin clots, reducing the risk of thrombotic events .

Pharmacokinetics

Edoxaban-d6, similar to Edoxaban, is orally bioavailable and exhibits linear and predictable pharmacokinetics . It reaches peak plasma concentrations within 1.0–2.0 hours of administration, followed by a biphasic decline . The terminal elimination half-life in healthy subjects ranges from 10 to 14 hours, with minimal accumulation upon repeat once-daily dosing . Renal clearance accounts for approximately 50% of total clearance, while metabolism and biliary secretion account for the remaining 50% .

Result of Action

The primary result of Edoxaban-d6’s action is the prevention of blood clot formation . By inhibiting Factor Xa, Edoxaban-d6 reduces thrombus formation and prolongs prothrombin time in a dose-dependent manner . This leads to a reduced risk of stroke and systemic embolism in patients with nonvalvular atrial fibrillation (NVAF), and for the treatment of deep vein thrombosis (DVT) and pulmonary embolism (PE) following initial therapy with a parenteral anticoagulant .

Action Environment

The action of Edoxaban-d6 can be influenced by various environmental factors. For instance, co-administration with strong P-glycoprotein inhibitors requires Edoxaban dose-reduction by 50% to avoid the risk of over-exposure . Furthermore, the exposure of Edoxaban may also increase in patients with a body weight ≤60 kg and moderate renal impairment . These factors should be taken into account when considering the use of Edoxaban-d6 in different patient populations.

属性

IUPAC Name

N-[(1S,2R,4S)-4-[bis(trideuteriomethyl)carbamoyl]-2-[(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexyl]-N'-(5-chloropyridin-2-yl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30ClN7O4S/c1-31(2)24(36)13-4-6-15(27-20(33)21(34)30-19-7-5-14(25)11-26-19)17(10-13)28-22(35)23-29-16-8-9-32(3)12-18(16)37-23/h5,7,11,13,15,17H,4,6,8-10,12H2,1-3H3,(H,27,33)(H,28,35)(H,26,30,34)/t13-,15-,17+/m0/s1/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGVDHZBSSITLCT-KUPMTGFDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C(=O)[C@H]1CC[C@@H]([C@@H](C1)NC(=O)C2=NC3=C(S2)CN(CC3)C)NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30ClN7O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Edoxaban-d6

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。